Cas no 2228409-76-3 (2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol)

2-Azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol is a multifunctional heterocyclic compound featuring both azido and tetrazole moieties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of these reactive groups enables selective modifications, such as click chemistry applications via the azide functionality or further derivatization through the tetrazole ring. Its hydroxyl group provides additional flexibility for conjugation or functionalization. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science due to its ability to participate in cycloaddition reactions and serve as a scaffold for bioactive molecules. Its structural features contribute to its utility in high-throughput and combinatorial chemistry approaches.
2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol structure
2228409-76-3 structure
Product Name:2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol
CAS No:2228409-76-3
MF:C5H9N7O
MW:183.171258687973
CID:6310306
PubChem ID:165611608
Update Time:2025-08-05

2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol
    • EN300-1733263
    • 2228409-76-3
    • Inchi: 1S/C5H9N7O/c6-9-8-5(3-13)1-2-12-4-7-10-11-12/h4-5,13H,1-3H2
    • InChI Key: QNMHGBFMTPUBPH-UHFFFAOYSA-N
    • SMILES: OCC(CCN1C=NN=N1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 183.08685794g/mol
  • Monoisotopic Mass: 183.08685794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 78.2Ų

2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol Pricemore >>

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Additional information on 2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol

Introduction to 2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol (CAS No. 2228409-76-3)

2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228409-76-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both azide and tetrazole functional groups, which endow it with unique chemical properties and potential biological activities. The structural arrangement of these functional groups on a butanediol backbone suggests a multifaceted role in synthetic chemistry and drug discovery.

The nomenclature of this compound reflects its complex molecular architecture. The prefix "azido" indicates the presence of an azide group (-N₃), while the suffix "-butan-1-ol" signifies the presence of a primary alcohol (-OH) substituent on a butane chain. The term "1H-1,2,3,4-tetrazol-1-yl" further specifies the attachment of a tetrazole ring (C₄H₄N₄) at the fourth carbon position of the butane chain. This specific configuration makes 2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in compounds containing both azide and tetrazole moieties due to their potential applications in medicinal chemistry. The azide group is well-known for its reactivity in transition-metal-catalyzed cross-coupling reactions, such as the azide–alkyne cycloaddition (Sonogashira coupling) and copper-catalyzed azide–alkene cycloaddition (CuAAC). These reactions are pivotal in constructing carbon-carbon bonds and have been widely utilized in the synthesis of natural products, drug molecules, and materials science applications.

The tetrazole ring, on the other hand, is a heterocyclic compound that exhibits significant biological activity. Tetrazoles have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. Their structural motif is frequently found in biologically active molecules, making them attractive scaffolds for drug development. The combination of an azide group and a tetrazole ring in 2-azido-4-(1H-1,2,3,4-tetrazol-1-yl)butan-1-ol creates a molecule with potential dual functionality, which could be exploited in various therapeutic contexts.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex molecules like 2-azido-4-(1H-1,2,3,4-tetrazol-1-yb-butan-l)-ol. Techniques such as multi-step organic synthesis involving palladium-catalyzed reactions and transition-metal-mediated transformations have facilitated the construction of this compound with high precision. These synthetic strategies are crucial for producing libraries of novel compounds for high-throughput screening (HTS) in drug discovery programs.

The biological activity of 2-(azido)-4-(lH-l , 2 , 3 , 4 - tetrazol - l - yl ) but an - l - ol has been explored in several preclinical studies. Researchers have investigated its potential as a precursor for designing new therapeutic agents targeting various diseases. For instance, the azido group can be selectively modified via click chemistry to introduce diverse functional groups, thereby tailoring the biological properties of the molecule. Similarly, the tetrazole ring can serve as a recognition element for binding to specific biological targets.

One notable area of research involves the use of (cas no2228409 - 76 - 3) as a building block for developing small-molecule inhibitors. The unique structural features of this compound make it suitable for designing molecules that interact with enzymes or receptors involved in disease pathways. For example, modifications at the alcohol moiety could enhance solubility or binding affinity towards a target protein. Additionally ,the presence o f both an azide and tetrazole group provides multiple sites for chemical modification , allowing for fine-tuning o f pharmacokinetic properties .

In conclusion, 2 - azido - 4 - ( l H - l , 2 , 3 , 4 - tet razo l - l - yl ) but an - l - ol (cas no . 2228409 - 76 - 3 ) represents an intriguing compound with significant potential i n pharmaceutical research . Its structural features , coupled w ith recent advances i n synthetic chemistry , make it a valuable scaffold f or developing novel therapeutic agents . Further exploration o f its biological activities and pharmacological effects will likely uncover new opportunities i n drug discovery and medicinal chemistry . As research continues to evolve , compounds like these will play an increasingly important role i n addressing unmet medical needs .

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